molecular formula C19H14F2N4O2S B2620738 N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-41-4

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2620738
CAS RN: 1021090-41-4
M. Wt: 400.4
InChI Key: JYUWJPGMTAPPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various research studies.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives with potential applications in molecular docking and antimicrobial activities. These compounds were evaluated for their binding energies on target proteins and exhibited moderate to good antimicrobial and antioxidant activity, highlighting their relevance in scientific research beyond just chemical synthesis (Flefel et al., 2018).

Antimicrobial Activity

Another study focused on the antimicrobial evaluation of thienopyrimidine derivatives, demonstrating the potential of these compounds in addressing microbial resistance. The synthesized derivatives exhibited pronounced antimicrobial activity, underscoring the importance of chemical synthesis in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antifungal and Antibacterial Properties

Maddila et al. (2016) synthesized a series of benzothiazole pyrimidine derivatives and assessed their in vitro antibacterial and antifungal activities. Several compounds showed superior activity compared to standard drugs, indicating the therapeutic potential of these synthesized molecules (Maddila et al., 2016).

Aminopeptidase N Inhibition for Anti-cancer Applications

Lee et al. (2020) reported on hydroxamic acid inhibitors designed for aminopeptidase N (APN), a target in cancer therapy. The study demonstrated the synthesis and evaluation of compounds that inhibit APN, suggesting a pathway to developing anti-cancer treatments (Lee et al., 2020).

Histone Deacetylase Inhibition for Cancer Therapy

Zhou et al. (2008) synthesized and evaluated N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor. MGCD0103 showed promise as an anticancer drug by inhibiting cancer cell proliferation and inducing apoptosis, highlighting the role of synthetic compounds in cancer treatment (Zhou et al., 2008).

properties

IUPAC Name

N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWJPGMTAPPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.